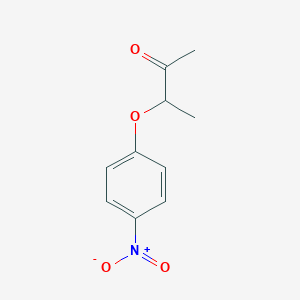

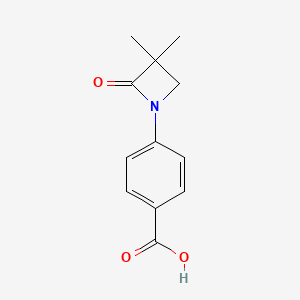

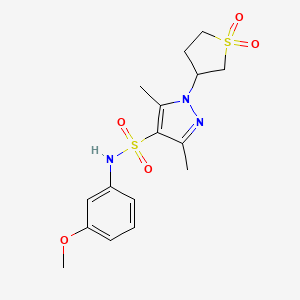

![molecular formula C12H14FNO4S B2748443 2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone CAS No. 339097-89-1](/img/structure/B2748443.png)

2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Protection of Hydroxyl Groups

The compound has been used for the protection of hydroxyl groups. The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group has been designed, synthesized, and evaluated for this purpose . The Fsec group was used to protect the unreactive 4-OH in a galactose building block that was later used in the synthesis of 6-aminohexyl galabioside .

Synthesis of Glycosyl Donor

The compound has been used in the synthesis of a 2-[(4-Fluorophenyl)sulfonyl]ethoxy Carbonyl (Fsec) Protected Glycosyl Donor in Carbohydrate Chemistry . This has applications in the field of carbohydrate chemistry where regioselectivity is often a challenge due to the presence of several hydroxyl groups with different reactivity .

Base Sensitive Protecting Group

The compound has been used as a base sensitive protecting group. The Fsec group can be cleaved under mild basic conditions, e.g., 20% piperidine in DMF, and is stable under acidic conditions, e.g., neat acetic acid .

Synthesis of Sulfonyl Fluorides

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .

Organic Synthesis

The compound has been used in organic synthesis. The Fsec group was used to protect 4-fluorobenzyl alcohol in high yield .

Solid-Phase Synthesis

The compound has been used in solid-phase synthesis. The Fsec group has been used as an O-protecting group in solution and solid-phase synthesis of carbohydrates .

Propriétés

IUPAC Name |

2-(4-fluorophenyl)sulfonyl-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO4S/c13-10-1-3-11(4-2-10)19(16,17)9-12(15)14-5-7-18-8-6-14/h1-4H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFDDPXFFYAISQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CS(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID50085791 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

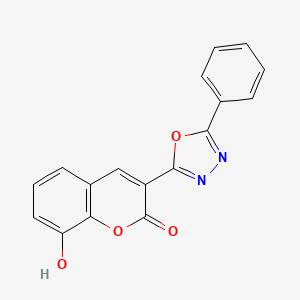

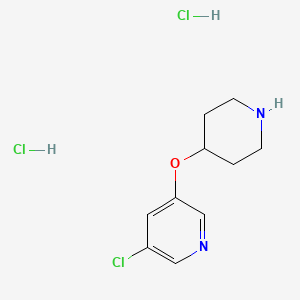

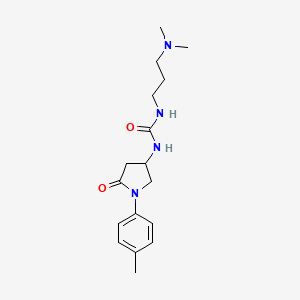

![6-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine hydrate](/img/structure/B2748366.png)

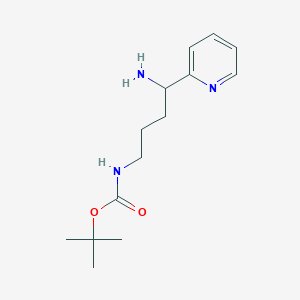

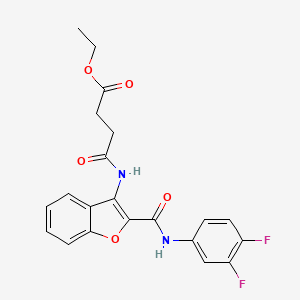

![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2748367.png)

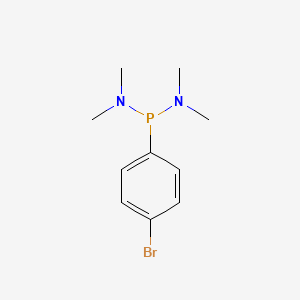

![2-{5-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine](/img/structure/B2748374.png)

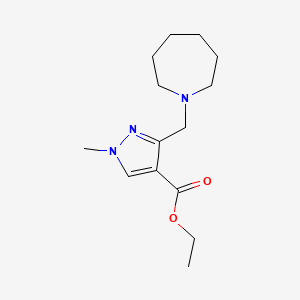

![N-benzyl-3-((4-isopropylphenyl)sulfonyl)-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2748380.png)